molecular formula C16H15FN6OS2 B2835302 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 921578-60-1

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2835302
CAS No.: 921578-60-1
M. Wt: 390.46
InChI Key: JHBRAUVJXQLVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 7 and a thioacetamide linkage to a 4-methylthiazole moiety. The presence of sulfur-containing groups (thioether and thiazole) and fluorine enhances metabolic stability and binding affinity, common strategies in medicinal chemistry .

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS2/c1-10-8-25-14(18-10)19-13(24)9-26-16-21-20-15-22(6-7-23(15)16)12-4-2-11(17)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBRAUVJXQLVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the imidazo[2,1-c][1,2,4]triazole class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of various precursors to form the imidazo[2,1-c][1,2,4]triazole framework. The presence of the thio group and N-(4-methylthiazol-2-yl) moiety enhances its biological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC20_{20}H18_{18}FN5_{N_5}O3_3S
Molecular Weight427.5 g/mol
CAS Number921788-92-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cancer cell lines.

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds in this class have shown IC50_{50} values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including Focal Adhesion Kinase (FAK) inhibition .

Case Studies

Several studies have highlighted the efficacy of similar compounds in treating cancers:

  • Study on Cervical Cancer : A derivative with a similar structure was found to induce apoptosis in SISO cells with minimal toxicity to normal cells.
  • Antitubercular Activity : Related compounds showed promising results against Mycobacterium tuberculosis, suggesting a broader antimicrobial potential beyond oncology .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents (like fluorine and thiazole groups) significantly enhances the biological activity and selectivity towards cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50_{50}: 2.38–3.77 μM
AntimicrobialEffective against Mtb
Apoptosis InductionInduces apoptosis in SISO cells

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of FAK : This pathway is crucial for tumor cell survival and metastasis. Inhibiting FAK can lead to decreased tumor growth and enhanced apoptosis .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

Scientific Research Applications

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity:
Compounds containing imidazole and triazole rings are known for their antimicrobial properties. The presence of the fluorophenyl group may enhance binding affinity to microbial targets, potentially leading to effective treatments against various pathogens.

2. Anticancer Potential:
Preliminary studies suggest that this compound may interact with key enzymes or receptors involved in cancer progression. Its ability to inhibit specific kinases or growth factors makes it a candidate for further exploration through in vitro and in vivo assays.

3. Anti-inflammatory Effects:
The thio group in the compound's structure may confer anti-inflammatory properties, which are common among similar functional groups. This aspect warrants investigation for potential therapeutic applications in inflammatory diseases.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various imidazole derivatives and their evaluation against bacterial strains. The results indicated that compounds similar to the target molecule showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Research

In a recent investigation into the anticancer properties of heterocyclic compounds, researchers found that triazole derivatives demonstrated inhibition of cancer cell proliferation in vitro. The study emphasized the need for further research on the mechanisms through which these compounds exert their effects on cancer cells .

Inflammatory Response Modulation

Research published in Pharmacology Reports explored the anti-inflammatory effects of thioacetamide derivatives. The findings suggested that these compounds could modulate inflammatory pathways effectively, making them suitable candidates for developing new anti-inflammatory medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of imidazo-triazole and thiazole hybrids. Key structural analogs include:

Compound Name / ID Core Structure Substituents/Modifications Key Differences from Target Compound
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Lacks imidazo-triazole fusion; simpler triazole scaffold
S-alkylated 1,2,4-triazoles (e.g., [10–15] in ) 1,2,4-Triazole Halogenated acetophenone substituents No thiazole moiety; alkylation at sulfur instead of thio
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-cephalosporin Cephalosporin + thiadiazole Tetrazole-acetamido, thiadiazole-thioether Beta-lactam core; divergent bioactivity (antibacterial)
N-(4-(5-Oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)phenyl)acetamide Imidazo-thiadiazole Phenyl, oxo-group, acetamide Thiadiazole instead of triazole; no fluorine substitution

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogs:

  • Triazole-thiones (e.g., [7–9] in ) exhibit antimicrobial and anti-inflammatory activity, attributed to sulfur-mediated redox modulation.
  • Thiazole-containing cephalosporins () show enhanced β-lactamase resistance due to thiazole’s electron-withdrawing effects.
  • Fluorine substitution (as in 4-fluorophenyl) improves metabolic stability and target binding, a trend observed in kinase inhibitors .

Q & A

Q. What are the most efficient synthetic routes for this compound, and what experimental conditions are critical for high yields?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-c][1,2,4]triazole core. A nucleophilic thiol attack on an acetamide derivative initiates the reaction, followed by intramolecular cyclization to assemble the heterocyclic system . Key conditions include:

  • Use of DMF or dichloromethane as solvents for coupling reactions.
  • Catalysts like triethylamine to facilitate thioether bond formation.
  • Temperature control (60–80°C) to optimize cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product with >90% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of NMR, IR, and high-resolution mass spectrometry (HRMS) is required:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), methyl groups (δ 2.3–2.5 ppm), and thioether linkages (δ 3.8–4.2 ppm) .
  • IR : Confirm C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) bonds.
  • HRMS : Validate molecular formula (e.g., C₂₀H₁₈FN₆OS₂) with <2 ppm error .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening should include:

  • Cytotoxicity assays (MTT or XTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Enzyme inhibition studies (e.g., kinase assays) to identify potential targets, leveraging the fluorophenyl group’s π-π stacking capability .

Advanced Research Questions

Q. How can substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?

The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and binding affinity to hydrophobic enzyme pockets, as shown in molecular docking studies (AutoDock Vina). Replacing it with a methoxyphenyl group reduces activity by 40–60% in kinase inhibition assays, likely due to steric hindrance . A systematic SAR study comparing halogenated vs. alkyl/aryl substituents is advised .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Discrepancies arise from solvent choice (DMSO vs. aqueous buffers) and pH. For example:

  • Solubility in DMSO: >10 mg/mL; in PBS (pH 7.4): <0.1 mg/mL.
  • Stability in acidic conditions (pH 4.5): Degradation t₁/₂ = 24 hrs vs. pH 7.4: t₁/₂ = 72 hrs. Use HPLC-PDA to monitor degradation products and dynamic light scattering (DLS) to assess aggregation .

Q. How can computational methods optimize reaction pathways for scale-up?

Quantum chemical calculations (Gaussian 16) predict transition states and intermediates, reducing trial-and-error synthesis. For example:

  • Reaction path search : Identifies energy barriers for cyclization (ΔG‡ = 25–30 kcal/mol).
  • ICReDD’s feedback loop : Integrates experimental data (e.g., yields, byproducts) with computational models to refine conditions (e.g., solvent polarity, catalyst loading) .

Methodological Guidance

Designing a protocol for in vitro target identification:

  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates.
  • LC-MS/MS : Identify bound proteins (e.g., kinases, receptors) with a significance threshold of p < 0.01 .

Addressing low reproducibility in biological assays:

  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Use internal controls (e.g., staurosporine for cytotoxicity) and validate with dose-response curves (IC₅₀ ± SEM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.